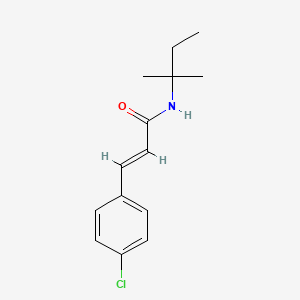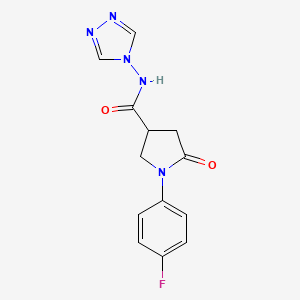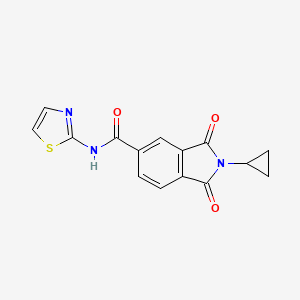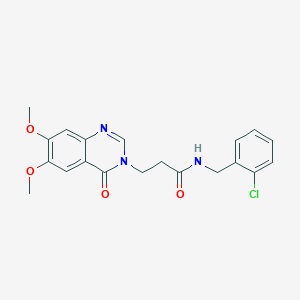
(2E)-3-(4-chlorophenyl)-N-(2-methylbutan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a chlorophenyl group, a tert-pentyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with tert-pentylamine and an appropriate acylating agent under controlled conditions. The reaction may proceed through a condensation mechanism, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-BROMOPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.
(E)-3-(4-METHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Contains a methoxy group instead of chlorine.
(E)-3-(4-FLUOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE: Features a fluorine atom in place of chlorine.
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-methylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H18ClNO/c1-4-14(2,3)16-13(17)10-7-11-5-8-12(15)9-6-11/h5-10H,4H2,1-3H3,(H,16,17)/b10-7+ |
InChI Key |
BAIYWLNHQVIBNP-JXMROGBWSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11010686.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11010696.png)
![ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010715.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11010726.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010735.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B11010753.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide](/img/structure/B11010754.png)


![N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11010762.png)
![trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010770.png)
